Lead bis(5-oxo-DL-prolinate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

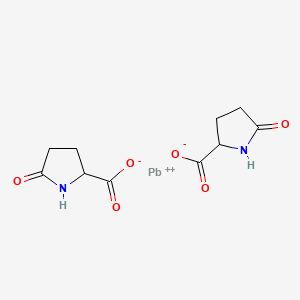

Lead bis(5-oxo-DL-prolinate) is a chemical compound with the molecular formula C10H12N2O6Pb It is a lead salt of 5-oxo-DL-proline, a derivative of the amino acid proline

準備方法

Synthetic Routes and Reaction Conditions: Lead bis(5-oxo-DL-prolinate) can be synthesized through the reaction of lead(II) acetate with 5-oxo-DL-proline in an aqueous medium. The reaction typically involves dissolving lead(II) acetate in water and then adding 5-oxo-DL-proline to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of lead bis(5-oxo-DL-prolinate) as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of lead bis(5-oxo-DL-prolinate) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pH are common practices in industrial production.

化学反応の分析

Types of Reactions: Lead bis(5-oxo-DL-prolinate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides and other oxidation products.

Reduction: Reduction reactions can convert lead bis(5-oxo-DL-prolinate) to lead metal or other reduced forms of lead.

Substitution: The compound can participate in substitution reactions where the lead ion is replaced by other metal ions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.

Substitution: Metal salts like sodium chloride or potassium nitrate can be used in substitution reactions.

Major Products Formed:

Oxidation: Lead oxides and other oxidized derivatives.

Reduction: Lead metal and reduced lead compounds.

Substitution: New metal prolinates and lead salts.

科学的研究の応用

Medicinal Chemistry

Lead bis(5-oxo-DL-prolinate) has been investigated for its potential role in cancer therapy. The compound is linked to the modulation of glutamine metabolism, which is crucial in cancer cell proliferation. Research has shown that glutamine metabolism is often reprogrammed during tumorigenesis, making it a promising target for therapeutic intervention .

Case Study:

A study examined the efficacy of glutamine metabolism inhibitors, including derivatives of proline compounds, in combination with standard chemotherapy agents. The findings indicated that these compounds could enhance the therapeutic effects of existing cancer treatments, leading to improved patient outcomes in clinical trials .

Materials Science

In materials science, Lead bis(5-oxo-DL-prolinate) is being explored for its potential use in creating novel polymers and composite materials. Its unique structure allows it to act as a ligand in coordination chemistry, which can be utilized to develop new materials with specific properties such as enhanced mechanical strength or thermal stability.

Applications:

- Polymer Synthesis: The compound can be incorporated into polymer matrices to improve their functionality and performance.

- Composite Materials: It serves as a precursor for synthesizing metal-organic frameworks (MOFs), which are used in gas storage and separation technologies.

Environmental Applications

Lead bis(5-oxo-DL-prolinate) has also been studied for its environmental implications, particularly regarding its toxicity and potential impact on aquatic life. Regulatory bodies have flagged lead compounds due to their toxicological profiles; thus, understanding the environmental behavior of this compound is crucial.

Toxicity Studies:

Research indicates that Lead bis(5-oxo-DL-prolinate) may pose risks to aquatic ecosystems. It has been classified as very toxic to aquatic life and may cause long-term adverse effects in the environment .

Data Summary Table

作用機序

Lead bis(5-oxo-DL-prolinate) can be compared with other lead prolinates and metal prolinates:

Lead bis(5-oxo-L-prolinate): Similar in structure but with the L-isomer of proline.

Copper bis(5-oxo-DL-prolinate): A copper analog with different chemical and biological properties.

Zinc bis(5-oxo-DL-prolinate): A zinc analog with unique reactivity and applications.

Uniqueness: Lead bis(5-oxo-DL-prolinate) is unique due to its specific lead content and the DL-isomer of proline, which imparts distinct chemical and biological properties compared to its analogs.

類似化合物との比較

- Lead bis(5-oxo-L-prolinate)

- Copper bis(5-oxo-DL-prolinate)

- Zinc bis(5-oxo-DL-prolinate)

生物活性

Lead bis(5-oxo-DL-prolinate) is a compound of interest in biological and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Lead bis(5-oxo-DL-prolinate) is a lead salt derivative of 5-oxo-DL-proline, characterized by the presence of a lead ion coordinated with two 5-oxo-DL-prolinate anions. The structural formula can be represented as follows:

This compound exhibits unique properties due to the combination of lead, a heavy metal, with the biologically active prolinate moiety.

The biological activity of Lead bis(5-oxo-DL-prolinate) is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of enzyme activity, influencing biochemical pathways critical for cellular function.

Key Mechanisms Include:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Binding: The compound can interact with receptors, potentially affecting signal transduction pathways.

Biological Activities

Research indicates that Lead bis(5-oxo-DL-prolinate) exhibits several biological activities:

- Anticancer Activity:

- Antimicrobial Properties:

- Neuroprotective Effects:

Case Studies and Experimental Data

| Study | Findings | IC50 Values |

|---|---|---|

| Morais et al. (2023) | Investigated the anticancer effects on MCF cell lines; observed apoptosis induction | 25.72 ± 3.95 μM |

| Elancheran et al. (2023) | Evaluated androgen receptor inhibition; effective against PC-3 and LNCaP cells | 12.19 ± 0.25 μM |

| Acar Cevik et al. (2023) | Assessed cytotoxicity in human lung adenocarcinoma; significant results compared to cisplatin | 0.0316 μM |

These studies highlight the potential of Lead bis(5-oxo-DL-prolinate) and its derivatives in cancer therapy, showcasing their ability to induce cell death in malignant cells while sparing normal tissues.

特性

CAS番号 |

85392-78-5 |

|---|---|

分子式 |

C10H12N2O6Pb |

分子量 |

463 g/mol |

IUPAC名 |

lead(2+);5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/2C5H7NO3.Pb/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2 |

InChIキー |

OJXFZRWEZWLNAO-UHFFFAOYSA-L |

正規SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Pb+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。